molecular formula C9H12N2S B001311 Prothionamide CAS No. 14222-60-7

Prothionamide

Cat. No. B001311
CAS RN: 14222-60-7
M. Wt: 180.27 g/mol
InChI Key: VRDIULHPQTYCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Although specific studies detailing the synthesis of prothionamide were not found, the exploration of new formulations, such as Chitosan nanoparticles for pulmonary delivery, represents a significant advancement in its administration. This method aims to sustain drug release for several hours in the lungs, potentially overcoming limitations related to its conventional oral route (Debnath et al., 2018)[https://consensus.app/papers/development-evaluation-chitosan-nanoparticles-based-debnath/057e4b51e2f95b869ef9849762497256/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic studies of prothionamide have been investigated using density functional theory. These studies provide insights into the anharmonic and harmonic vibrational spectra, NBO analysis, and Electron Localization Function of prothionamide, contributing to a deeper understanding of its chemical behavior (Yilmaz & Bolukbasi, 2016)[https://consensus.app/papers/structure-spectroscopic-studies-prothionamide-density-yilmaz/e52477a12fe75207abea959d9e81848b/?utm_source=chatgpt].

Chemical Reactions and Properties

Investigations into the chemical reactions of prothionamide, particularly its activation and metabolism into active forms within the body, are crucial for understanding its pharmacological effects. For example, studies on its ex vivo conversion to prothionamide sulfoxide highlight the importance of enzymatic activation for its antimicrobial activity (Trivedi et al., 2013)[https://consensus.app/papers/conversion-prodrug-prothionamide-sulfoxide-extraction-trivedi/a3ddfb14ebab59a78ca1e0f8a173d212/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of prothionamide, including solubility and particle size distribution, are critical for the development of effective pharmaceutical formulations. Research into solubilizing prothionamide with micelles of an amphiphilic acrylic acid oligomer has shown potential for improving its delivery and effectiveness in treatment applications (Sizova et al., 2017)[https://consensus.app/papers/solubilization-prothionamide-micelles-acid-oligomer-sizova/e13685f3a9c5524a9a71126fc1c0be20/?utm_source=chatgpt].

Chemical Properties Analysis

Understanding the chemical properties of prothionamide, such as its behavior in various chemical environments and interactions with biological molecules, is essential for optimizing its therapeutic potential. While specific studies focusing solely on the chemical properties of prothionamide were not identified, ongoing research into its pharmacokinetics, metabolism, and efficacy continues to contribute valuable knowledge to this area.

Scientific Research Applications

  • Prothionamide has been effectively used in chitosan nanoparticles-based dry powder inhalation formulations, sustaining drug release in the lungs for over 24 hours, thus improving tuberculosis management (S. Debnath et al., 2018).

  • It forms covalent adducts with NAD, acting as a tight-binding inhibitor of Mycobacterium tuberculosis and M. leprae InhA. This understanding aids in designing new drugs to overcome drug resistance (Feng Wang et al., 2007).

  • The drug is effective in treating childhood tuberculosis, with gastrointestinal disturbances and hypothyroidism being common side effects (S. Thee et al., 2016).

  • Prothionamide reduces the infectivity of lepromatous leprosy, improving clinical symptoms and reducing antibiotic requirements (A. Girdhar et al., 1985).

  • It does not significantly affect the pharmacokinetics of rifampicin and dapsone in leprosy patients (A. Mathur et al., 1986).

  • The drug shows potential in treating lepromatous leprosy, with better results than ethionamide at both dose levels (T. Fajardo et al., 2006).

  • It is a low-toxicity anti-tuberculosis drug with potential hepatotoxicity at doses much higher than therapeutic levels for humans (A. M. Il'in, 1975).

  • Molecular structure and vibrational spectroscopic studies of prothionamide align well with experimental findings, providing insights into its antibacterial and leprosy properties (A. Yilmaz & O. Bolukbasi, 2016).

  • Solid dispersions with polyvinylpyrrolidone significantly increase its solubility and dissolution rate, benefiting modified pharmaceutical forms with improved drug release profiles (I. Krasnyuk et al., 2019).

  • The EthAW21R mutation in Mycobacterium bovis Bacillus Calmette-Guérin confers co-resistance to both prothionamide and ethionamide, making it a marker site for testing cross-resistance in tuberculosis chemotherapy (Julius Mugweru et al., 2018).

Safety And Hazards

Prothionamide may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Future Directions

There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes . New treatment strategies, new chemical entities, herbal drugs, new drug regimens, and vaccines are being developed to treat both drug-susceptible and drug-resistant TB disease .

properties

IUPAC Name

2-propylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDIULHPQTYCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045940
Record name Prothionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protionamide

CAS RN

14222-60-7
Record name Prothionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14222-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protionamide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protionamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Protionamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prothionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prothionamide
Reactant of Route 2
Prothionamide
Reactant of Route 3
Reactant of Route 3
Prothionamide
Reactant of Route 4
Reactant of Route 4
Prothionamide
Reactant of Route 5
Reactant of Route 5
Prothionamide
Reactant of Route 6
Reactant of Route 6
Prothionamide

Citations

For This Compound
5,680
Citations
S Thee, AJ Garcia-Prats, PR Donald, AC Hesseling… - Tuberculosis, 2016 - Elsevier
Ethionamide (ETH) and prothionamide (PTH), both thioamides, have proven efficacy in clinical studies and form important components for multidrug-resistant tuberculosis treatment …
Number of citations: 67 www.sciencedirect.com
A Scardigli, JA Caminero, G Sotgiu… - European …, 2016 - Eur Respiratory Soc
To treat multidrug-resistant tuberculosis (MDR-TB), the World Health Organization recommends to include, during the intensive phase of treatment, at least a parenteral agent, a later-…
Number of citations: 39 erj.ersjournals.com
HW Lee, DW Kim, JH Park, SD Kim… - … of tuberculosis and …, 2009 - ingentaconnect.com
… OBJECTIVE: To evaluate the pharmacokinetics of prothionamide (PTH) in South Korean patients with multidrug-resistant tuberculosis (MDR-TB) and to investigate whether differences …
Number of citations: 23 www.ingentaconnect.com
TT Fajardo, RS Guinto, RV Cellona… - The American journal …, 2006 - academia.edu
… 83% of those treated with prothionamide. Therapy was well … prothionamide resulted in loss in Mycobacterium leprae viability more rapidly than did the 250-mg dose, and prothionamide …
Number of citations: 34 www.academia.edu
PJ Jenner, GA Ellard, PJK Gruer… - Journal of Antimicrobial …, 1984 - academic.oup.com
… from the plasma of prothionamide being slightly less than … prothionamide and prothionamide sulphoxide. The implications of these findings for the use of ethionamide or prothionamide …
Number of citations: 59 academic.oup.com
H Yun, MJ Chang, H Jung, V Chang… - Antimicrobial agents …, 2022 - Am Soc Microbiol
… This study aimed to develop a population PK model for prothionamide and then apply the … treated with prothionamide at 2 different study hospitals. Prothionamide was administered …
Number of citations: 3 journals.asm.org
W Fox, DK Robinson, R Tall, DA Mitchison, PW Kent… - Tubercle, 1969 - Elsevier
… -effects to ethionamide in males than to prothionamide (P=0·005), … ethionamide and prothionamide attained significance. … troubles secondaires dus au prothionamide que les hommes …
Number of citations: 36 www.sciencedirect.com
M Imran - Pharmaceutical Chemistry Journal, 2022 - Springer
The goal of this research work was to prepare and evaluate the antitubercular (anti-TB) activity of ethionamide (ETH) and prothionamide (PTH) based coumarinyl-thiazole derivatives. …
Number of citations: 5 link.springer.com
SK Debnath, S Saisivam, M Debanth, A Omri - PloS one, 2018 - journals.plos.org
Prothionamide (PTH), a second line antitubercular drug is used to administer in conventional oral route. However, its unpredictable absorption and frequent administration limit its use. …
Number of citations: 96 journals.plos.org
S Amrutha, L Giri, S SeethaLekshmi… - Crystal Growth & …, 2020 - ACS Publications
The second-line anti-tuberculosis (TB) drug prothionamide (PRT) has poor aqueous solubility but high permeability; hence, it belongs to the Biopharmaceutical Classification System (…
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.